Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)
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Overview
Description
Preparation Methods
The synthesis of Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) involves multiple steps, including the acetylation of glycopyranuronate and the subsequent coupling with Methyl Raloxifene . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and coupling reactions .
Chemical Reactions Analysis
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is utilized in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the behavior of glucuronide analogues.
Biology: Researchers use it to investigate the metabolic pathways and interactions of glucuronide derivatives.
Medicine: It is studied for its potential effects on estrogen receptors and its role in hormone replacement therapies.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity . This interaction influences various molecular pathways, including those involved in bone density regulation and cancer cell proliferation .
Comparison with Similar Compounds
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is unique due to its specific acetylated glycopyranuronate structure. Similar compounds include:
Raloxifene 4’-glucuronide: The parent compound, which lacks the acetyl groups.
Methyl Raloxifene-d4 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate): A deuterated analogue used for isotope labeling studies.
These compounds share similar biological activities but differ in their specific chemical modifications and applications .
Properties
CAS No. |
174264-51-8 |
---|---|
Molecular Formula |
C41H43NO13S |
Molecular Weight |
789.8 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-15-10-27(11-16-30)39-33(31-17-12-28(46)22-32(31)56-39)34(47)26-8-13-29(14-9-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36-,37-,38+,41+/m0/s1 |
InChI Key |
YOEQAMVJFMUTCG-VNHHXXGGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Synonyms |
4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyllO-acetyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacteate; |
Origin of Product |
United States |
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